N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide
Description
N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-(2-ETHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
Molecular Formula |
C20H16BrN5O3 |
|---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H16BrN5O3/c1-2-29-17-6-4-3-5-12(17)15-10-16(24-23-15)19(27)26-25-18-13-9-11(21)7-8-14(13)22-20(18)28/h3-10,22,28H,2H2,1H3,(H,23,24) |
InChI Key |
PUBGNYGNFBRPRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-(2-ETHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Chemical Reactions Analysis
N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-(2-ETHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases due to its unique structural properties.
Industry: It can be used in the development of new materials with specific properties, such as UV absorbers and stabilizers
Mechanism of Action
The mechanism of action of N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-(2-ETHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the indole and pyrazole moieties play a crucial role in its activity .
Comparison with Similar Compounds
N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-(2-ETHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE can be compared with other indole derivatives and pyrazole compounds. Similar compounds include:
N’-[(3E)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(4-ETHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity.
Various pyrazole derivatives: These compounds share the pyrazole core and exhibit diverse biological activities.
The uniqueness of N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-(2-ETHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE lies in its specific combination of functional groups and the resulting biological and chemical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
